methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride
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Overview
Description
Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 It is a derivative of butanoic acid and contains an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-(3-bromophenyl)propionate with an amine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide and cyanide derivatives.
Scientific Research Applications
Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromophenyl)propionate: A precursor in the synthesis of methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride.
Methyl 3-amino-3-(3-bromophenyl)propanoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15BrClNO2 |
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Molecular Weight |
308.60 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-(3-bromophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
APALPHDKSOZNPA-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC(=CC=C1)Br)N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
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